Methyl 3-cyano-2-fluoro-4-methoxybenzoate
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Overview
Description
Methyl 3-cyano-2-fluoro-4-methoxybenzoate is an organic compound with the molecular formula C10H8FNO3 It is a derivative of benzoic acid, featuring a cyano group, a fluoro substituent, and a methoxy group on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-cyano-2-fluoro-4-methoxybenzoate typically involves the esterification of 3-cyano-2-fluoro-4-methoxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-cyano-2-fluoro-4-methoxybenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluoro substituent can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives with new functional groups replacing the fluoro substituent.
Hydrolysis: 3-cyano-2-fluoro-4-methoxybenzoic acid.
Reduction: 3-amino-2-fluoro-4-methoxybenzoate.
Scientific Research Applications
Methyl 3-cyano-2-fluoro-4-methoxybenzoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the design of biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-cyano-2-fluoro-4-methoxybenzoate involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the fluoro and methoxy groups can influence the compound’s lipophilicity and electronic properties. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-cyano-4-fluoro-3-methoxybenzoate
- Methyl 4-cyano-3-fluoro-2-methoxybenzoate
- Methyl 3-fluoro-4-methoxybenzoate
Uniqueness
Methyl 3-cyano-2-fluoro-4-methoxybenzoate is unique due to the specific positioning of its functional groups, which can result in distinct chemical reactivity and biological activity compared to its analogs. The presence of both a cyano and a fluoro group on the benzene ring can enhance its potential as a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C10H8FNO3 |
---|---|
Molecular Weight |
209.17 g/mol |
IUPAC Name |
methyl 3-cyano-2-fluoro-4-methoxybenzoate |
InChI |
InChI=1S/C10H8FNO3/c1-14-8-4-3-6(10(13)15-2)9(11)7(8)5-12/h3-4H,1-2H3 |
InChI Key |
YXEXIFQQOGLLNK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=O)OC)F)C#N |
Origin of Product |
United States |
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